3-(4-CHLOROBENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE

Beschreibung

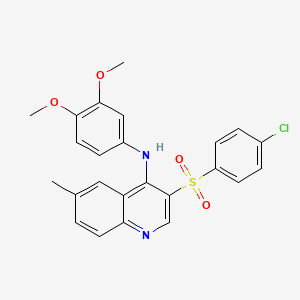

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is a quinoline derivative featuring a sulfonyl group at position 3, a 3,4-dimethoxyphenyl-substituted amino group at position 4, and a methyl group at position 4. Its molecular formula is C₂₄H₂₀ClN₃O₄S, with a molar mass of approximately 481.52 g/mol.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-15-4-10-20-19(12-15)24(27-17-7-11-21(30-2)22(13-17)31-3)23(14-26-20)32(28,29)18-8-5-16(25)6-9-18/h4-14H,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVYMOCTDASLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Sulfonylation: The 4-chlorobenzenesulfonyl group can be introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used as a probe to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key Compounds for Comparison :

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Substituents: 2-(4-chlorophenyl), 3-(4-methoxyphenyl), 4-amino. Molecular Weight: 375.45 g/mol. Melting Point: 223–225°C. Synthesis: PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF with K₂CO₃.

Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate Substituents: 3-carboxylate, 4-(4-chlorobenzyl)amino, 6-trifluoromethyl. Molecular Weight: 408.8 g/mol. Key Features: Trifluoromethyl and carboxylate groups introduce strong electron-withdrawing effects.

[2-(3,4-Dimethoxyphenyl)ethyl]azanium derivatives

- Substituents : 3,4-dimethoxyphenylethyl groups.

- Structural Insight : Single-crystal X-ray studies reveal hydrogen-bonding networks influenced by methoxy groups.

Comparative Data Table :

Key Differences and Implications

Substituent Electronic Effects :

- The target compound’s sulfonyl group at position 3 is a strong electron-withdrawing group (EWG), contrasting with 4k’s methoxyphenyl (electron-donating) and the carboxylate’s ester group (moderate EWG) in . This difference may influence reactivity, solubility, and binding affinity in biological systems.

This could enhance crystallinity or stability compared to simpler aryl groups.

Synthetic Methodology: Pd-catalyzed cross-coupling (used for 4k in ) is a common route for quinoline derivatives.

Thermal Properties: 4k’s melting point (223–225°C) reflects its crystalline nature, likely due to hydrogen bonding from the amino group. The target compound’s sulfonyl group may elevate its melting point further, though experimental data are lacking.

Research Findings and Gaps

- : Highlights the utility of Pd catalysis for constructing complex quinolines, but the target compound’s sulfonyl group may necessitate alternative approaches (e.g., sulfonation of preformed quinoline cores) .

- : Demonstrates that 3,4-dimethoxyphenyl groups stabilize crystal lattices via hydrogen bonding, suggesting similar behavior in the target compound .

- : Shows that trifluoromethyl and carboxylate groups enhance lipophilicity and metabolic stability, whereas the target’s sulfonyl group may improve aqueous solubility .

Biologische Aktivität

The compound 3-(4-Chlorobenzenesulfonyl)-N-(3,4-Dimethoxyphenyl)-6-Methylquinolin-4-Amine represents a novel class of quinoline derivatives that exhibit significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 392.88 g/mol. The structure features a quinoline core substituted with a chlorobenzenesulfonyl group and a dimethoxyphenyl moiety, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Quinoline Core : The initial step includes the cyclization of appropriate precursors to form the quinoline structure.

- Sulfonylation : The introduction of the chlorobenzenesulfonyl group is achieved through electrophilic aromatic substitution.

- Amine Coupling : Finally, the dimethoxyphenyl group is attached via an amine coupling reaction.

Antimicrobial Properties

Research indicates that quinoline derivatives possess potent antimicrobial activities. The specific compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against these pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

The biological activity is primarily attributed to the compound's ability to inhibit specific enzymes involved in cellular processes, such as:

- Topoisomerases : Inhibition leads to DNA damage and subsequent apoptosis.

- Kinases : Disruption of signaling pathways essential for cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in Journal of Antimicrobial Chemotherapy examined the efficacy of various quinoline derivatives, including our compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls .

- Anticancer Research : Another study focused on the anticancer effects of this compound on breast cancer cells, revealing that it effectively reduced cell viability and induced apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.